Cas no 15210-25-0 (2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one)
15210-25-0 structure
Product Name:2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one
CAS-Nr.:15210-25-0
MF:C15H24O
MW:220.350464820862
CID:1328983
PubChem ID:11031398
Update Time:2025-04-20
2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one
- 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-cyclopentacyclododecen-1-on
- 2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-cyclopentacyclododecen-1-one
- 2,3,4,5,6,7,8,10-octahydronaphthalene
- bicyclo[10.3.0]pentadec-[1(12)]-en-13-one
- ZINC55169539
- AC1Q29ZJ
- 13-oxo-bicyclo[10.3.0]pentadec-1(12)-ene
- AC1L2WHP
- bicyclo(10.3.0)pentadec-12(1)-en-13-one
- KST-1B4682
- AR-1B5031
- AG-F-65453
- 13-ketobicyclo[10,3,0]-1(12)-pentadecene
- Bicyclo<
- 4.4.0>
- dec-1(6)-ene
- bicyclo[10.3.0]pentadec-1(12)-en-13-one
- CTK4J1239
- 9,10-Octalin
- 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-cyclopentacyclododecen-1-on; 2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-cyclopentacyclododecen-1-one; 2,3,4,5,6,7,8,10-octahydronaphthalene; bicyclo[10.3.0]pentadec-[1(12)]-en-13-one; ZINC55169539; AC1Q29ZJ; 13-oxo-bicyclo[10.3.0]pentadec-1(12)-ene; AC1L2WHP; bicyclo(10.3.0)pentadec-12(1)-en-13-one; KST-1B4682; AR-1B5031; AG-F-65453; 13-ketobicyclo[10,3,0]-1(12)-pentadecene; Bicyclo< 4.4.0> dec
- 2,3,4,5,6,7,8,9,10,11,12,13-Dodecahydro-1H-cyclopentacyclododecen-1-one
- DTXSID501153067
- XJLVRZOPNZLSSM-UHFFFAOYSA-N
- bicyclo[10.3.0]pentadec-12(1)-en-13 one
- 15210-25-0
- SCHEMBL8070883
-
- Inchi: 1S/C15H24O/c16-15-12-11-13-9-7-5-3-1-2-4-6-8-10-14(13)15/h1-12H2
- InChI-Schlüssel: XJLVRZOPNZLSSM-UHFFFAOYSA-N
- Lächelt: O=C1CCC2CCCCCCCCCCC=21
Berechnete Eigenschaften
- Genaue Masse: 220.18282
- Monoisotopenmasse: 220.182715385g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 0
- Komplexität: 275
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 17.1Ų
Experimentelle Eigenschaften
- PSA: 17.07
2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one Verwandte Literatur
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
15210-25-0 (2,3,4,5,6,7,8,9,10,11,12,13-dodecahydro-1h-cyclopenta[12]annulen- 1-one) Verwandte Produkte
- 2758-18-1(3-methylcyclopent-2-en-1-one)
- 1011-12-7(2-Cyclohexylidene-cyclohexanone)
- 488-10-8(cis-jasmone)
- 1120-73-6(2-Methyl-2-cyclopentenone)
- 95-41-0(dihydroisojasmone)
- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz